molecular formula C16H15N3O4S2 B2883613 1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868218-96-6

1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2883613
CAS No.: 868218-96-6
M. Wt: 377.43
InChI Key: LTQXXOVZDCILMR-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetically designed molecular hybrid of significant interest in medicinal chemistry and antibacterial research. Its structure incorporates a 4,5-dihydro-1H-imidazole core, a scaffold prevalent in compounds studied for their diverse biological profiles, including antiproliferative, cardiovascular, and neuroprotective properties . The molecule is further elaborated via a benzenesulfonyl group, a common feature in pharmacologically active molecules, and a (3-nitrophenyl)methyl)sulfanyl side chain. The inclusion of a nitroaromatic group is a notable feature, as nitroimidazole derivatives are a well-established class of antimicrobial prodrugs . These compounds are known to be activated under specific conditions, generating toxic radical species that can inhibit bacterial DNA synthesis and cause cell death, making them a valuable template in the fight against antibiotic resistance . The strategic fusion of these distinct motifs into a single hybrid compound aligns with contemporary research strategies to develop new agents that can overcome multi-drug resistance in pathogens, particularly Gram-negative ESKAPE pathogens, which represent a major global health challenge . Consequently, this reagent serves as a valuable building block for chemists and a candidate for profiling in high-throughput screening campaigns aimed at discovering novel antibacterial and antiparasitic agents. Furthermore, its structure makes it a promising intermediate for the synthesis of more complex chemical libraries for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-19(21)14-6-4-5-13(11-14)12-24-16-17-9-10-18(16)25(22,23)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQXXOVZDCILMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the benzenesulfonyl and nitrophenyl intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or nitro-substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Key Observations:

  • Solubility : The benzenesulfonyl group enhances polarity, likely making the target compound less lipophilic than its dichlorophenyl or trifluoromethyl analogues .
  • Biological Relevance : Nitro groups are often associated with antibacterial and antiparasitic activity, whereas halogenated derivatives (e.g., 3,4-dichloro) are common in agrochemicals and kinase inhibitors .

Spectroscopic and Physical Properties

  • IR Spectroscopy: The benzenesulfonyl group exhibits strong S=O stretching vibrations at ~1170 cm⁻¹ (asymmetric) and ~1360 cm⁻¹ (symmetric). The nitro group shows characteristic peaks at ~1520 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂), distinguishing it from chloro (~550 cm⁻¹ C-Cl) or methoxy (~1250 cm⁻¹ C-O) substituents .
  • NMR Spectroscopy : The 3-nitrobenzylsulfanyl group would show deshielded aromatic protons (δ ~8.0–8.5 ppm) in $^1$H NMR, contrasting with upfield shifts for electron-donating groups (e.g., -OCH₃ in compound 5h, δ ~6.8–7.2 ppm) .
  • Melting Points : Nitro-substituted imidazoles typically exhibit higher melting points (>200°C) due to dipole-dipole interactions, as seen in analogous compounds like 1,2-bis(4-pentyloxyphenyl)-4,5-diphenylimidazole (mp 200–202°C) .

Biological Activity

The compound 1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. Imidazole derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H14N2O3S2
  • Molecular Weight : 318.40 g/mol

The presence of the benzenesulfonyl and nitrophenyl groups contributes to its biological activity, enhancing its interaction with biological targets.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds similar to This compound exhibit significant antibacterial effects against various pathogens.

  • Case Study : Jain et al. evaluated the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives demonstrated zones of inhibition comparable to standard antibiotics (Table 1) .
CompoundZone of Inhibition (mm)
E. coliP. aeruginosa
5a15
Streptomycin28

This data suggests that the compound may possess similar antimicrobial properties.

Anti-inflammatory Activity

Imidazole derivatives have also been reported to exhibit anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses.

  • Research Finding : A study by Waghmare et al. highlighted that imidazole derivatives could significantly reduce inflammation in animal models by inhibiting key inflammatory pathways .

Anticancer Activity

The anticancer potential of imidazole derivatives has garnered attention in recent years. Compounds within this class have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study : A review indicated that certain imidazole derivatives displayed cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

The biological activity of This compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many imidazole derivatives act as enzyme inhibitors, particularly in pathways related to inflammation and microbial resistance.
  • Receptor Modulation : The compound may also interact with various receptors involved in immune responses and cellular signaling.

Q & A

Basic: What are the common synthetic routes for preparing 1-(benzenesulfonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

The synthesis typically involves multi-step reactions:

Imidazole core formation : Condensation of precursors like thiourea derivatives with α-halo ketones or aldehydes to form the 4,5-dihydroimidazole scaffold.

Sulfonylation : Reaction with benzenesulfonyl chloride to introduce the benzenesulfonyl group at the 1-position.

Thioether linkage : Alkylation using 3-nitrobenzyl bromide or a similar electrophile to attach the [(3-nitrophenyl)methyl]sulfanyl moiety at the 2-position .
Key solvents include dichloromethane or DMF, with reaction conditions optimized for temperature (e.g., 0–60°C) and stoichiometric ratios .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and electronic environments (e.g., sulfonyl group deshielding effects) .
  • IR spectroscopy : Confirm sulfonyl (S=O, ~1350 cm1^{-1}) and nitro (N=O, ~1520 cm1^{-1}) functional groups .
  • HPLC or LC-MS : Assess purity (>95% recommended for biological assays) and detect trace impurities .

Basic: What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial testing : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
  • Enzyme inhibition : Screen against targets like cyclooxygenase (COX) or cytochrome P450 isoforms, given the sulfonyl and nitro groups’ electron-withdrawing properties .

Advanced: How can researchers optimize reaction yields when introducing the sulfonyl group?

  • Computational guidance : Use quantum chemical calculations (e.g., DFT) to model transition states and identify favorable reaction pathways .
  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to maximize sulfonylation efficiency .
  • In-situ monitoring : Employ techniques like FT-IR or Raman spectroscopy to track reaction progress and minimize side reactions .

Advanced: How should contradictory bioactivity data between studies be resolved?

  • Comparative standardization : Re-test the compound under identical assay conditions (pH, cell lines, solvent controls) to isolate variables .
  • Purity re-evaluation : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to rule out impurities or polymorphic forms .
  • Mechanistic studies : Probe interactions with biological targets via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What strategies elucidate the role of the nitro group in reaction mechanisms?

  • Isotopic labeling : Synthesize 15^{15}N-labeled nitro derivatives to track electronic effects during nucleophilic substitution or redox reactions .
  • Electrochemical analysis : Cyclic voltammetry to study nitro group reduction potentials, which influence oxidative stability and reactivity .
  • Theoretical modeling : Compare nitro-substituted vs. non-nitro analogs using frontier molecular orbital (FMO) analysis to predict reactivity .

Advanced: How can computational methods enhance the design of derivatives with improved properties?

  • QSAR modeling : Correlate structural features (e.g., nitro position, sulfonyl bulk) with bioactivity or solubility using machine learning algorithms .
  • Molecular dynamics (MD) simulations : Predict binding affinities to target proteins (e.g., enzymes) by simulating ligand-receptor interactions .
  • ADMET prediction : Tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) early in derivative design .

Advanced: What solvent systems are optimal for stabilizing intermediates during synthesis?

  • Polar aprotic solvents : DMF or DMSO for sulfonylation steps due to their ability to stabilize charged intermediates .
  • Solvent mixtures : Combine THF and water for phase-transfer catalysis during alkylation steps to improve yield .
  • Kamlet-Taft parameters : Select solvents based on hydrogen-bond acceptor/donor properties to modulate reaction rates .

Advanced: How can researchers address low solubility in aqueous media for in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without altering bioactivity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the sulfonyl or nitro positions to improve bioavailability .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for targeted delivery .

Advanced: What analytical techniques resolve discrepancies in spectroscopic data interpretation?

  • 2D NMR (COSY, NOESY) : Clarify ambiguous proton-proton correlations, especially in crowded aromatic regions .
  • X-ray crystallography : Definitive structural assignment by resolving crystal packing and hydrogen-bonding networks .
  • Dynamic NMR : Study conformational flexibility of the dihydroimidazole ring under varying temperatures .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Analog synthesis : Prepare derivatives with substituent variations (e.g., replacing nitro with cyano or methoxy groups) .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity using regression models .
  • Crystallographic overlay : Compare bound conformations in protein-ligand complexes to identify critical binding motifs .

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